
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide, also known as EPM-01, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM-01 belongs to the family of oxadiazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and differentiation. It has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has also been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to enhance neuroprotection by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is also stable under physiological conditions, which allows for accurate and reproducible results. However, one limitation of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. In addition, the mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide. One area of interest is the development of more potent derivatives of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide that can be used at lower concentrations. Another direction is the investigation of the molecular targets of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide and its mechanism of action. This may lead to the identification of new signaling pathways that can be targeted for therapeutic purposes. In addition, the potential use of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide in combination with other drugs or therapies should be explored, as this may enhance its therapeutic effects. Finally, the translation of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide from preclinical studies to clinical trials should be investigated to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method involves a multistep process that can be improved by using purification techniques. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide's mechanism of action is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for research on 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide, including the development of more potent derivatives and the investigation of its molecular targets and mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide involves a multistep process that starts with the reaction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol with phenethyl bromide in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound. The purity and yield of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide can be improved by using column chromatography and recrystallization techniques.
Applications De Recherche Scientifique
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has also been investigated for its neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of ischemic stroke and traumatic brain injury. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-18-22-20(26-23-18)16-8-10-17(11-9-16)25-14-19(24)21-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHJFXJMXXUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
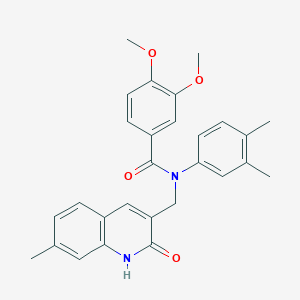
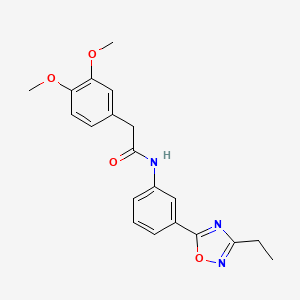

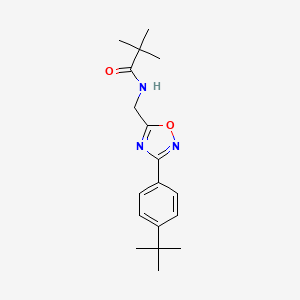

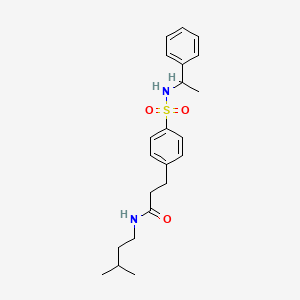
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


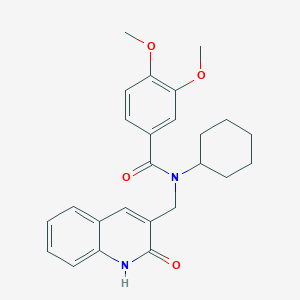
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)